

A Comparative Analysis of TES-991 and Nicotinamide Riboside for NAD⁺ Augmentation

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Compound of Interest

Compound Name: TES-991

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A comprehensive comparison of two distinct modulators of nicotinamide adenine dinucleotide (NAD⁺) metabolism, the experimental compound **TES-991** and the widely studied precursor nicotinamide riboside (NR), reveals different mechanisms of action and stages of development. This guide provides an objective analysis of their efficacy, supported by available preclinical data, for researchers, scientists, and professionals in drug development.

Introduction

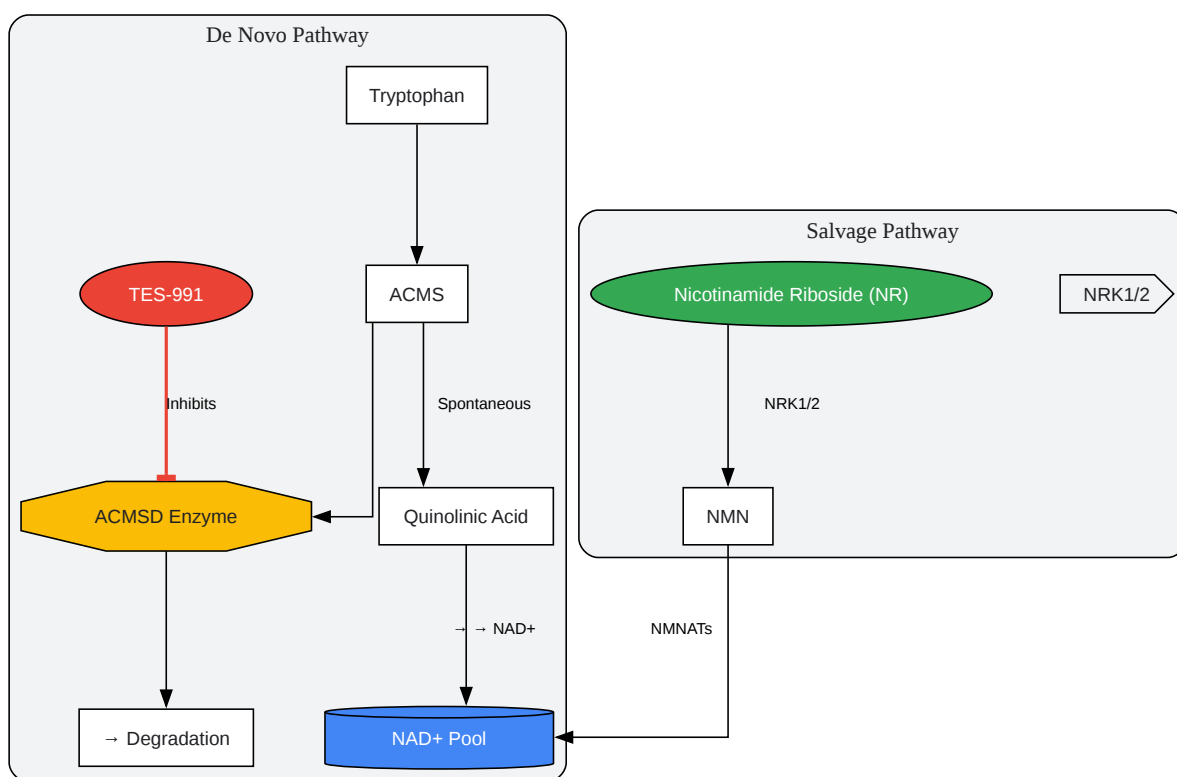
Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in cellular metabolism and a substrate for several key enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The age-associated decline in NAD⁺ levels is linked to a range of metabolic and age-related diseases, making the enhancement of NAD⁺ pools a promising therapeutic strategy. This guide compares two agents that increase cellular NAD⁺: **TES-991**, a novel inhibitor of α -amino- β -carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD), and nicotinamide riboside (NR), a well-established NAD⁺ precursor.

Mechanism of Action

TES-991 and nicotinamide riboside operate on fundamentally different arms of the NAD⁺ biosynthetic network.

- **TES-991** enhances the de novo synthesis pathway, which originates from the amino acid tryptophan. It is a potent and selective inhibitor of ACMSD, an enzyme that represents a critical branching point in this pathway.[1] By inhibiting ACMSD, **TES-991** prevents the degradation of α -amino- β -carboxymuconate- ϵ -semialdehyde (ACMS), thereby shunting this intermediate towards the spontaneous formation of quinolinic acid, a direct precursor for NAD⁺ synthesis. This mechanism specifically targets NAD⁺ production primarily in tissues where ACMSD is expressed, such as the liver and kidneys.
- Nicotinamide Riboside (NR) is a precursor molecule that feeds into the NAD⁺ salvage pathway.[2] As a form of vitamin B3, NR is taken up by cells and phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN). NMN is then directly converted to NAD⁺ by NMN adenylyltransferases (NMNATs). This pathway recycles nicotinamide and its derivatives back into the NAD⁺ pool and is active in multiple tissues throughout the body.

The distinct pathways are illustrated below.



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Figure 1. NAD⁺ Biosynthesis Pathways. This diagram illustrates the De Novo pathway modulated by **TES-991** and the Salvage pathway utilized by Nicotinamide Riboside (NR) to generate NAD⁺.

Comparative Efficacy: Preclinical Data

Direct head-to-head comparative studies of **TES-991** and nicotinamide riboside have not been published. The following tables summarize findings from separate preclinical studies, primarily in murine models. It is important to note that differences in experimental design, dosage, and administration routes preclude direct extrapolation of relative potency.

Table 1: Effects on NAD⁺ Levels in Tissues

Compound	Species	Dose	Tissue	Fold Increase in NAD+ (vs. Control)	Study Reference
TES-991	Mouse	15 mg/kg/day (in diet)	Liver	~1.5x (in NAFLD model)	Katsyuba et al., 2018[1]
Mouse	15 mg/kg/day (in diet)	Kidney	Increased (quantitative data not specified)	Katsyuba et al., 2018[1]	
Mouse	15 mg/kg/day (in diet)	Brain	Increased (quantitative data not specified)	Katsyuba et al., 2018[1]	
Mouse Primary Hepatocytes	(In vitro)	-	~1.4x	Katsyuba et al., 2018[1]	
Nicotinamide Riboside	Mouse	~400 mg/kg/day	Liver	Increased (quantitative data varies)	Cantó et al., 2012; Chi et al., 2020[3][4]
Mouse	~400 mg/kg/day	Skeletal Muscle	Variable / No significant increase reported in some studies	Trammell et al., 2016[5][6][7][8][9]	
Mouse	100µg/kg/day	Brain	Restored to control levels (in GWI model)	Abdullah et al., 2020[10]	

Table 2: Effects on Downstream Targets and Physiological Outcomes

Compound	Model System	Key Finding	Study Reference
TES-991	Mouse Primary Hepatocytes	Dose-dependently increased SIRT1 activation.	Katsyuba et al., 2018[1]
Mouse Primary Hepatocytes	Enhanced basal and maximal oxygen consumption rate.	Katsyuba et al., 2018[1]	Katsyuba et al., 2018[1]
Mouse NAFLD Model	Attenuated hepatic steatosis and liver damage markers.	Katsyuba et al., 2018[1]	
Nicotinamide Riboside	Mouse GWI Model	Increased brain SIRT1 levels and deacetylase activity.	Abdullah et al., 2020[10]
Mouse Mitochondrial Disease Model	Improved respiratory chain defects and exercise intolerance.	Cerutti et al., 2014[3]	Chi et al., 2020[4]
Mouse Alcoholic Liver Disease Model	Activated SIRT1 and increased mitochondrial function.	Chi et al., 2020[4]	

Experimental Protocols

The methodologies employed in the key studies reflect the different stages of research for each compound.

Key TES-991 Efficacy Study Protocol (Katsyuba et al., 2018)

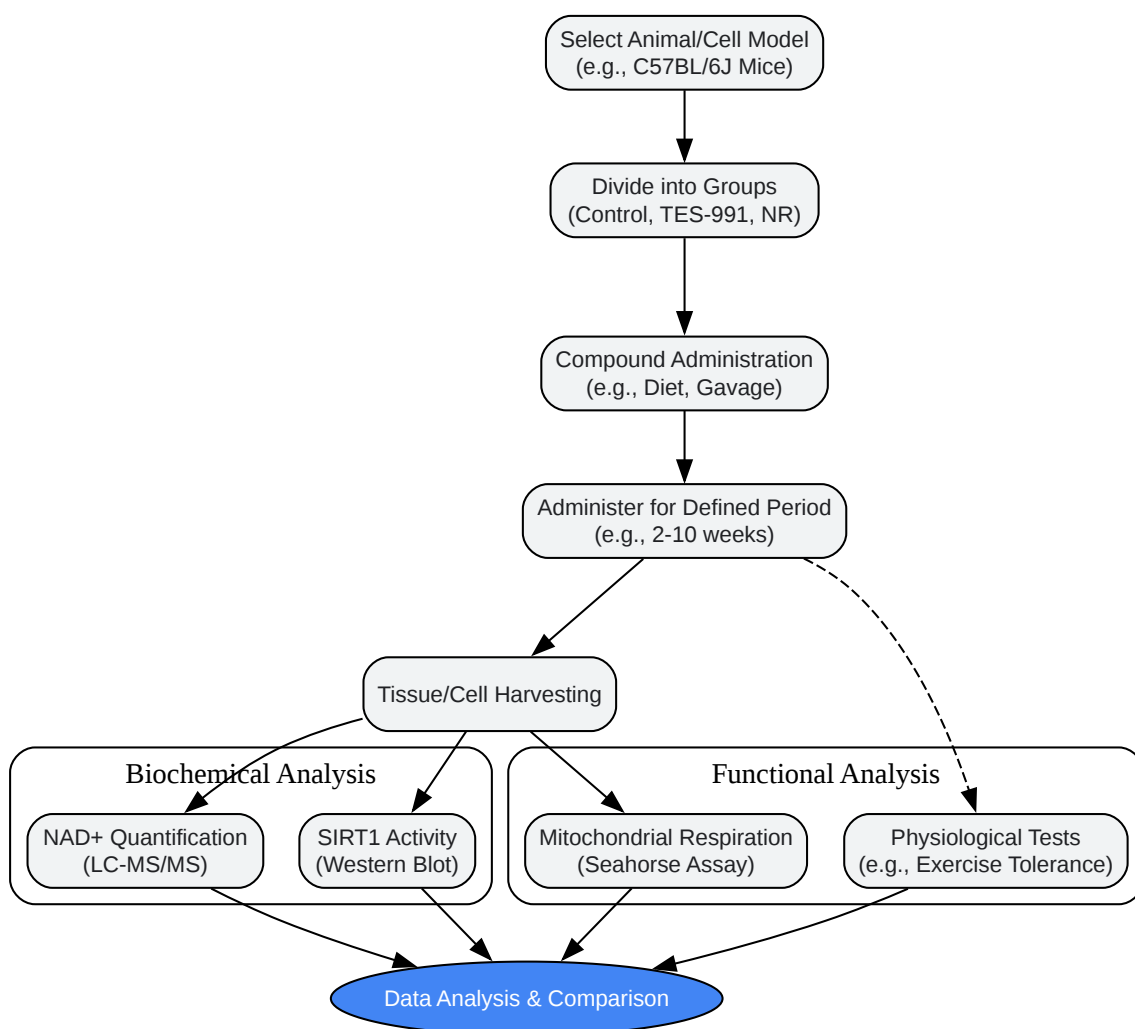
- Animal Model: 9 to 13-week old male C57BL/6J mice were used. For the non-alcoholic fatty liver disease (NAFLD) model, mice were fed a methionine-choline deficient (MCD) diet.
- Compound Administration: **TES-991** was supplemented in the chow or MCD diet at a concentration of 15 mg/kg per day for the duration of the study (10 days for standard chow,

2.5 weeks for MCD).

- **NAD⁺ Measurement:** Liver, kidney, and brain tissues were harvested. NAD⁺ levels were quantified using a targeted liquid chromatography-mass spectrometry (LC-MS) based method.
- **Mitochondrial Function Assay:** For in vitro experiments, primary mouse hepatocytes were isolated. Oxygen consumption rates (OCR) were measured using a Seahorse XF24 analyzer.
- **SIRT1 Activity:** Assessed indirectly by measuring the acetylation status of known SIRT1 targets via western blot.

Representative Nicotinamide Riboside Efficacy Study Protocol

- **Animal Model:** Various mouse strains are used, often C57BL/6J, depending on the disease model (e.g., diet-induced obesity, mitochondrial disease models).
- **Compound Administration:** NR is typically administered orally, either mixed in the drinking water, incorporated into the diet (e.g., 400 mg/kg/day), or via oral gavage.
- **NAD⁺ Measurement:** Tissues are collected, and NAD⁺ levels are quantified using high-performance liquid chromatography (HPLC) or LC-MS/MS.
- **SIRT1 Activity Assay:** Sirtuin activity is often determined by measuring the deacetylation of specific substrates. This can be done through western blotting for acetylation marks on proteins like PGC-1 α or p65, or through activity assays using fluorogenic substrates.
- **Physiological Assessment:** Functional outcomes are measured based on the study's focus, such as exercise tolerance (treadmill or swim tests), metabolic parameters (glucose tolerance tests), or behavioral tests.



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Figure 2. Generalized Experimental Workflow. A typical workflow for comparing the in vivo efficacy of NAD⁺ modulating compounds in a preclinical setting.

Pharmacokinetics and Bioavailability

- **TES-991**: After oral administration of 5 mg/kg in mice, blood concentrations of **TES-991** were quantifiable for up to 8 hours. Intravenous administration showed low blood clearance and a half-life of approximately 4.0 to 5.0 hours.
- Nicotinamide Riboside: Oral NR has been shown to be bioavailable in both mice and humans, effectively increasing the NAD⁺ metabolome in the blood.^{[5][6][7][8][9]} It demonstrates superior pharmacokinetics in elevating hepatic NAD⁺ compared to nicotinic acid and nicotinamide in mice.^{[5][6][7][8][9]}

Conclusion

TES-991 and nicotinamide riboside represent two distinct and compelling strategies for augmenting cellular NAD⁺ levels.

- **TES-991** is a first-in-class, potent ACMSD inhibitor that enhances the de novo synthesis of NAD⁺. Its development is in the preclinical stage, with promising initial data in models of liver disease. Its tissue-specific expression profile (liver and kidney) may offer a targeted therapeutic approach.
- Nicotinamide Riboside is a nutritional supplement and NAD⁺ precursor that utilizes the salvage pathway. It is supported by a larger body of research, including human clinical trials that have established its oral bioavailability and safety. Its efficacy in preclinical models is well-documented across a range of conditions, although results can be variable depending on the tissue and model studied.

The primary distinction lies in their mechanism of action and stage of development. **TES-991** offers a novel, targeted approach by modulating an enzyme, whereas NR provides a systemic precursor-based strategy. Future research, ideally including direct comparative studies, will be necessary to fully elucidate the relative therapeutic potential of these two NAD⁺-boosting compounds.

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